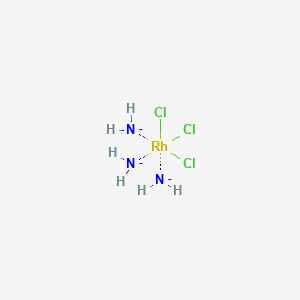
Dithioformic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithioformic acid, also known as trans-HC(=S)SH, is a sulfur-containing compound that has garnered significant interest in recent years due to its potential applications in various scientific fields. It belongs to the family of dithiocarboxylic acids, where both oxygen atoms in the carboxyl group are replaced by sulfur atoms. This compound exists in multiple isomeric forms, each with unique structural and spectroscopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dithioformic acid can be synthesized through various methods. One common approach involves the reaction of formic acid with sulfur sources under controlled conditions. Another method includes the use of thiourea and acetophenone treated with oxidizing agents such as sulfuryl chloride, chlorosulfonic acid, and thionyl chloride .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis typically involves similar chemical reactions as those used in laboratory settings, scaled up to meet industrial demands. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dithioformic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals in the presence of water, leading to hydrogen abstraction and the formation of different products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl radicals, sulfuryl chloride, and other oxidizing agents. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of sulfur-containing compounds such as hydrogen sulfide and carbon disulfide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of dithioformic acid involves its interaction with molecular targets through various pathways. For instance, in the presence of hydroxyl radicals, this compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates that participate in further chemical transformations . The catalytic role of water in these reactions has been shown to stabilize pre-reaction complexes and transition states, thereby lowering the potential energy surface and facilitating the reaction .
Comparación Con Compuestos Similares
Dithioformic acid can be compared with other sulfur-containing compounds such as thioformic acid (HCOSH), thioacetic acid (CH3COSH), and dithioacetic acid (CH3CSSH). These compounds share similar structural features but differ in their chemical reactivity and applications . For example, thioformic acid is the sulfur analog of formic acid and has different isomeric forms, each with distinct properties .
Propiedades
Número CAS |
4472-10-0 |
|---|---|
Fórmula molecular |
CH2S2 |
Peso molecular |
78.16 g/mol |
Nombre IUPAC |
methanedithioic acid |
InChI |
InChI=1S/CH2S2/c2-1-3/h1H,(H,2,3) |
Clave InChI |
WREDNSAXDZCLCP-UHFFFAOYSA-N |
SMILES canónico |
C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)











